molecular formula C24H34Br2N2O2 B14197118 2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile CAS No. 922551-56-2

2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile

Cat. No.: B14197118
CAS No.: 922551-56-2
M. Wt: 542.3 g/mol
InChI Key: PTLWCUWNLLWJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile is an organic compound with the molecular formula C24H30Br2N2O2 It is a derivative of benzene, featuring two bromine atoms and two octyloxy groups attached to the benzene ring, along with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile typically involves the bromination of 2,5-dihydroxyterephthalonitrile followed by the alkylation with octyl bromide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions such as Suzuki or Stille coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts are typically used along with appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would introduce an aryl group.

Scientific Research Applications

2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile has several applications in scientific research:

    Organic Electronics: It can be used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Material Science: The compound’s structural properties make it suitable for the development of new materials with specific electronic or optical characteristics.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism by which 2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile exerts its effects is largely dependent on its application. In organic electronics, its role is primarily structural, contributing to the formation of conductive or semiconductive materials. The bromine atoms and cyano groups can participate in various interactions, influencing the electronic properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-bis(decyloxy)benzene
  • 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile
  • 1,2-Dibromo-4,5-bis(octyloxy)benzene

Uniqueness

2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile is unique due to the presence of both bromine atoms and cyano groups, which provide distinct reactivity and electronic properties. The octyloxy groups also contribute to its solubility and processability, making it a versatile compound for various applications.

Properties

CAS No.

922551-56-2

Molecular Formula

C24H34Br2N2O2

Molecular Weight

542.3 g/mol

IUPAC Name

2,5-dibromo-3,6-dioctoxybenzene-1,4-dicarbonitrile

InChI

InChI=1S/C24H34Br2N2O2/c1-3-5-7-9-11-13-15-29-23-19(17-27)22(26)24(20(18-28)21(23)25)30-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

PTLWCUWNLLWJER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C(=C(C(=C1Br)C#N)OCCCCCCCC)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.